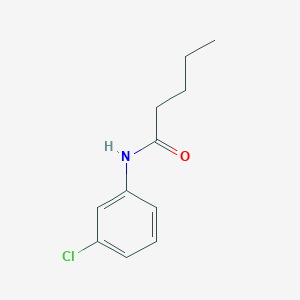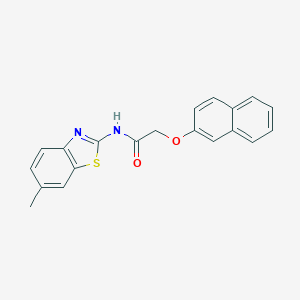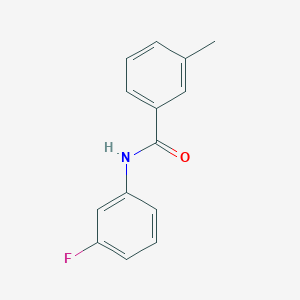![molecular formula C23H25N5O5S B291986 N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B291986.png)
N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea is a chemical compound that has been synthesized for scientific research purposes. This compound is of interest due to its potential biochemical and physiological effects, which may have applications in various fields of research. In
Mechanism of Action
The mechanism of action of N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. This may be due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea has been shown to have several biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, it has also been shown to have anti-inflammatory properties. This may make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea in lab experiments is its potential as a new drug candidate. Its cytotoxic and anti-inflammatory properties make it a promising compound for further research in these areas. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop as a drug.
Future Directions
There are several future directions for research on N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea. One area of interest is in further understanding its mechanism of action. This may help in the development of new drugs based on this compound. Another area of research is in exploring its potential as a treatment for inflammatory diseases. Finally, research could also focus on synthesizing new compounds based on this structure for use in drug development.
Synthesis Methods
The synthesis of N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea involves a series of chemical reactions. The starting materials are allyl isothiocyanate, 3,4,5-trimethoxyphenylhydrazine, and phenyl isocyanate. These are reacted to form the intermediate compound 4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. This intermediate is then treated with acetic anhydride to form the final product, N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea.
Scientific Research Applications
N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea has potential applications in various fields of scientific research. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for further research in this area.
properties
Molecular Formula |
C23H25N5O5S |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-(phenylcarbamoyl)-2-[[4-prop-2-enyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H25N5O5S/c1-5-11-28-21(15-12-17(31-2)20(33-4)18(13-15)32-3)26-27-23(28)34-14-19(29)25-22(30)24-16-9-7-6-8-10-16/h5-10,12-13H,1,11,14H2,2-4H3,(H2,24,25,29,30) |
InChI Key |
HFZSPNHWNLZDQV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2CC=C)SCC(=O)NC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2CC=C)SCC(=O)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















